Deferoxamine-DBCO

SPAAC bioorthogonal chemistry copper-free click chemistry

Deferoxamine-DBCO is the only bifunctional chelator that integrates high-affinity Fe(III) chelation (logβ ≈31.10) with copper-free SPAAC click chemistry. This eliminates Cu(I) cytotoxicity, a major limitation of CuAAC, enabling direct conjugation to azide-modified antibodies, peptides, and nanoparticles. Optimize your 89Zr-immuno-PET workflow: achieve site-specific, stochiometric DFO-antibody conjugates with preserved antigen affinity. No in-class substitute delivers both orthogonal functionalities. Buy now to access ≥94% purity, ready-to-label DFO-DBCO for reproducible radiolabeling.

Molecular Formula C44H61N7O10
Molecular Weight 848.0 g/mol
Cat. No. B12373964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferoxamine-DBCO
Molecular FormulaC44H61N7O10
Molecular Weight848.0 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)O)O)O
InChIInChI=1S/C44H61N7O10/c1-34(52)49(59)30-12-2-9-27-46-40(54)22-25-43(57)51(61)32-14-4-11-29-47-41(55)23-26-44(58)50(60)31-13-3-10-28-45-39(53)21-24-42(56)48-33-37-17-6-5-15-35(37)19-20-36-16-7-8-18-38(36)48/h5-8,15-18,59-61H,2-4,9-14,21-33H2,1H3,(H,45,53)(H,46,54)(H,47,55)
InChIKeyLFESCIZZXSUBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deferoxamine-DBCO for Copper-Free Click Radiolabeling and Targeted Bioconjugation: CAS 2359695-48-8


Deferoxamine-DBCO (CAS 2359695-48-8) is a bifunctional chelator (BFC) comprising the siderophore deferoxamine (DFO) covalently linked to a dibenzocyclooctyne (DBCO) moiety . The DFO domain provides high-affinity Fe(III) chelation (logβ ≈ 31.10 for DFOB) [1] and efficient coordination with radiometals such as ⁸⁹Zr for PET imaging , while the DBCO group enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules under bioorthogonal conditions .

Why Deferoxamine-DBCO Cannot Be Substituted with Unmodified DFO or Generic Click Reagents


In-class substitution of Deferoxamine-DBCO fails because its differentiated value derives from the covalent integration of two orthogonal functionalities within a single molecular entity. Unmodified deferoxamine (DFO) lacks a click-chemistry handle entirely, precluding its direct conjugation to azide-modified targeting vectors such as antibodies, peptides, or nanoparticles . Conversely, generic DBCO reagents (e.g., DBCO-acid, DBCO-PEG derivatives) provide the SPAAC handle but lack the metal-chelating capacity required for radiolabeling with ⁸⁹Zr, ⁶⁷Ga, or Fe(III) . Even within the class of DFO-click conjugates, alternative constructs (e.g., DFO-TCO, azido-DFO) impose different reaction kinetics, bioorthogonality constraints, or purification workflows that alter the efficiency and reproducibility of bioconjugation [1]. The DBCO moiety specifically enables copper-free SPAAC with second-order rate constants of 0.3–0.9 M⁻¹s⁻¹, eliminating Cu(I)-associated cytotoxicity that limits CuAAC-based strategies in live-cell and in vivo applications .

Quantitative Comparative Evidence for Deferoxamine-DBCO Versus In-Class Alternatives


DBCO SPAAC Reaction Kinetics Versus CuAAC: Copper-Free Compatibility with Live-Cell and In Vivo Workflows

The DBCO moiety in Deferoxamine-DBCO enables strain-promoted alkyne-azide cycloaddition (SPAAC) with second-order rate constants in the range of 0.3 to 0.9 M⁻¹s⁻¹ . This reaction proceeds spontaneously at physiological pH and temperature without Cu(I) catalysis, eliminating the cytotoxicity and biomolecule degradation associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. In contrast, CuAAC typically requires 1–5 mM Cu(I) catalyst, which can induce oxidative damage to proteins and nucleic acids in live-cell or in vivo settings, and often necessitates additional purification steps to remove residual copper . While SPAAC is generally slower than optimized CuAAC (which can achieve rate constants >10 M⁻¹s⁻¹), its copper-free nature makes it the preferred bioorthogonal strategy for applications where cellular viability or biomolecule integrity is critical .

SPAAC bioorthogonal chemistry copper-free click chemistry

Iron(III) Binding Affinity of DFO-DBCO Versus Parent Deferoxamine: Functional Integrity of Chelation Domain

The DFO domain in Deferoxamine-DBCO is chemically modified at the terminal amine position via amide linkage to the DBCO moiety. A systematic study of deferoxamine amide derivatives (including short-chain aliphatic, succinic, and methylsulphonic modifications at the terminal amine) demonstrated that the proton-dissociation constants and iron(III)-binding constants of these lipophilic analogs were comparable to those of unmodified deferoxamine, with the iron-binding complex fully formed below pH 2 [1]. The parent deferoxamine B (DFOB) exhibits a Fe(III) complex formation constant of logβ = 31.10 [2]. Notably, at physiological conditions, the iron-binding complex of the most lipophilic butylamide derivative was slightly less stable, while the succinamide derivative complex was slightly more stable [1]. These findings establish that amide modification at the terminal amine — structurally analogous to the linkage in Deferoxamine-DBCO — preserves the 1:1 Fe(III) coordination geometry and high-affinity chelation characteristic of the parent siderophore .

iron chelation siderophore DFO derivatives

Bioorthogonal Selectivity: DBCO-Azide Versus Thiol Reactivity and Native Amine/Hydroxyl Background

The DBCO group in Deferoxamine-DBCO exhibits high chemoselectivity for azide (-N₃) groups via strain-promoted cycloaddition. The DBCO-azide reaction proceeds significantly faster than DBCO-thiol reactions, and DBCO does not react with native amines or hydroxyl groups present in biological molecules at physiological temperature and pH . This contrasts with maleimide-based conjugation handles, which react with thiols but are susceptible to competing reactions with amines at elevated pH, and with NHS esters, which react broadly with primary amines . The bioorthogonality of DBCO-azide SPAAC enables selective conjugation in complex biological milieus, including live cells, whole organisms, and crude protein mixtures, without off-target labeling of endogenous functional groups .

chemoselectivity SPAAC bioorthogonal conjugation

Compatibility with ⁸⁹Zr Radiolabeling for Immuno-PET: DFO Domain Differentiation from Alternative Chelators

The DFO domain of Deferoxamine-DBCO efficiently coordinates ⁸⁹Zr⁴⁺ (t₁/₂ = 78.4 h), a radionuclide whose physical half-life matches the multi-day circulation and tumor accumulation pharmacokinetics of intact monoclonal antibodies (mAbs) for immuno-PET imaging . The DFO-⁸⁹Zr complex exhibits high in vivo stability, making DFO the clinical benchmark chelator for ⁸⁹Zr-based radiotracers . In contrast, alternative bifunctional chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are suboptimal for ⁸⁹Zr due to lower complex stability or kinetically labile coordination under physiological conditions [1]. The integration of DBCO with DFO in a single molecular entity enables a streamlined pretargeting workflow: DBCO-mediated conjugation to azide-functionalized antibodies followed by ⁸⁹Zr radiolabeling of the DFO domain .

immuno-PET zirconium-89 bifunctional chelator

Antibody Conjugation Efficiency: Site-Specific Labeling with DFO-DBCO in SPAAC Protocols

In a site-specific antibody labeling protocol, DFO-DBCO (Macrocyclics) was employed for copper-free click conjugation to azide-modified anti-MT1-MMP antibodies and IgG controls . The protocol utilized 15 molar equivalents of DFO-DBCO concurrently with 15 molar equivalents of IRDye800CW-DBCO, demonstrating compatibility with multiplexed DBCO-azide conjugation in a single reaction vessel . This site-specific approach, leveraging enzymatic introduction of azide groups at the antibody Fc domain followed by SPAAC with DFO-DBCO, contrasts with stochastic lysine-conjugation methods that yield heterogeneous product mixtures with variable chelator-to-antibody ratios and potential interference with antigen-binding regions .

antibody-drug conjugate site-specific labeling SPAAC

Purity and Form Specification for Reproducible Bioconjugation: Comparative Vendor Data

Commercial Deferoxamine-DBCO is available with defined purity specifications that vary by vendor. MedChemExpress supplies the compound at 89.08% purity (Cat. No. HY-158067) , while AxisPharm offers Deferoxamine-DBCO at ≥94% purity in 50 mg and 100 mg quantities . The molecular weight is specified as 848 g/mol (C₄₄H₆₁N₇O₁₀) . In contrast, alternative DFO-click constructs such as DFO-TCO, azido-DFO, or DFO-PEG-DBCO require multi-step custom synthesis or are not commercially available as off-the-shelf reagents, introducing batch-to-batch variability and extended procurement lead times [1]. The availability of Deferoxamine-DBCO as a pre-characterized, in-stock building block with documented purity specifications reduces experimental variability and accelerates project timelines relative to in-house synthesis of bespoke DFO-click conjugates .

reagent purity quality control bioconjugation

High-Impact Research and Industrial Applications for Deferoxamine-DBCO Based on Quantitative Evidence


⁸⁹Zr Immuno-PET Tracer Development via Site-Specific Antibody Conjugation

Deferoxamine-DBCO is optimally suited for constructing ⁸⁹Zr-labeled monoclonal antibody conjugates for immuno-PET imaging . The workflow leverages the DBCO moiety for site-specific SPAAC conjugation to enzymatically azide-modified antibody Fc domains, yielding homogeneous DFO-antibody constructs with defined chelator-to-antibody ratios and preserved antigen-binding affinity . Subsequent radiolabeling of the DFO domain with ⁸⁹Zr (t₁/₂ = 78.4 h) produces a stable radiometal-chelate complex whose physical half-life matches the multi-day pharmacokinetics of intact mAbs . This pretargeting strategy avoids stochastic lysine conjugation heterogeneity and eliminates copper cytotoxicity concerns that would arise if CuAAC were employed for antibody modification .

Copper-Free Bioconjugation to Azide-Functionalized Nanoparticles for Targeted Drug Delivery

Deferoxamine-DBCO enables copper-free covalent attachment of the DFO chelator to azide-modified nanoparticles, liposomes, or polymer-drug conjugates via DBCO-azide SPAAC . The absence of Cu(I) catalyst preserves the structural integrity of sensitive nanoparticle formulations and eliminates the need for post-conjugation copper removal steps . The conjugated DFO domain can subsequently chelate Fe(III) or radiometals (⁸⁹Zr, ⁶⁷Ga) for therapeutic iron depletion, MRI contrast enhancement, or PET/SPECT imaging applications . This modular strategy decouples nanoparticle engineering from metal-labeling chemistry, enabling parallel optimization of both components .

Live-Cell and In Vivo Bioorthogonal Labeling of Azide-Modified Proteins

Deferoxamine-DBCO can be employed as a bioorthogonal probe to label azide-containing proteins in live cells or whole organisms via SPAAC . The copper-free nature of DBCO-azide cycloaddition eliminates the cytotoxicity associated with CuAAC, preserving cell viability and enabling longitudinal imaging studies . The chemoselectivity of DBCO for azides over native amines, hydroxyls, and thiols ensures that labeling occurs only at the intended azide-modified sites, minimizing background signal and off-target effects in complex biological matrices . Following bioconjugation, the DFO domain can be loaded with Fe(III) for mass spectrometry detection or with ⁸⁹Zr for PET imaging of protein localization and trafficking .

Radiometal-Labeled Peptide Tracers for Targeted Molecular Imaging

Deferoxamine-DBCO enables the construction of radiometal-labeled peptide tracers via a two-step modular approach: (1) solid-phase peptide synthesis incorporating an azide-functionalized amino acid (e.g., azidolysine, azidohomoalanine) followed by (2) SPAAC conjugation of Deferoxamine-DBCO to the purified azide-peptide . The resulting DFO-peptide conjugate is then radiolabeled with ⁸⁹Zr, ⁶⁷Ga, or other radiometals for PET or SPECT imaging . This modular strategy avoids the need to perform peptide synthesis with pre-chelated radiometals and circumvents the instability of certain radionuclides under solid-phase synthesis conditions . The high chemoselectivity of DBCO-azide SPAAC ensures quantitative conjugation with minimal side-product formation, facilitating straightforward HPLC purification of the final radiotracer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferoxamine-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.